molecular formula C10H25NOSi B1447641 [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine CAS No. 946658-23-7

[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine

Cat. No.: B1447641
CAS No.: 946658-23-7
M. Wt: 203.4 g/mol
InChI Key: IRCUFFAUDXRHHM-UHFFFAOYSA-N
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Description

[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine is a chemical compound that belongs to the class of tertiary amines. It is characterized by the presence of a tert-butyldimethylsilanyloxy group attached to an ethylamine backbone.

Preparation Methods

The synthesis of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(hydroxyethyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilanyloxy group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: This compound is utilized in the modification of biomolecules, such as peptides and proteins, to enhance their stability and functionality.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a protective group in medicinal chemistry.

    Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves its interaction with molecular targets through its amine and silyloxy functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine include:

    [2-(Trimethylsilanyloxy)ethyl]ethylamine: This compound has a trimethylsilyloxy group instead of a tert-butyldimethylsilanyloxy group, resulting in different steric and electronic properties.

    [2-(Triisopropylsilanyloxy)ethyl]ethylamine: The triisopropylsilyloxy group provides increased steric hindrance compared to the tert-butyldimethylsilanyloxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-7-11-8-9-12-13(5,6)10(2,3)4/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCUFFAUDXRHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (5.48 ml, 31.38 mmol) and tert-butylchlorodimethylsilane (6.76 g, 22.42 mmol) were added to a solution of 2-(ethylamino)ethanol (1.998 g, 22.42 mmol) in DCM (39.3 ml) at room temperature. The mixture was stirred at room temperature for 20 hours, partitioned between H2O/Et2O (50 ml/50 ml). The aqeuous phase was extracted with ether (3×30 ml). The combined organic layers were concentrated under reduced pressure to give a residue which was re-dissolved in DCM (50 ml), dried (Na2SO4), filtered and concentrated under vacuum to give the title compound (3.9 g, yield: 85%).
Name
Quantity
5.48 mL
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
1.998 g
Type
reactant
Reaction Step One
Name
Quantity
39.3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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